

Technical Support Center: M1 (Mitochondrial Fusion Promoter 1)

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Compound of Interest		
Compound Name:	Mitochondrial Fusion Promoter M1	
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For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the small molecule M1, a known promoter of mitochondrial fusion. The information is tailored for researchers encountering solubility and stability challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the small molecule M1 and what is its primary mechanism of action?

A1: M1 is an experimental drug that functions as a promoter of mitochondrial fusion.[1] Its primary mechanism involves modulating mitochondrial dynamics to enhance axon regeneration, particularly following optic nerve injury.[2][3][4][5] M1 facilitates the fusion of mitochondria, a process critical for maintaining mitochondrial health and function.

Q2: What are the known solubility properties of M1?

A2: M1 is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol. It is reported to be soluble in DMSO up to 100 mM. However, it is poorly soluble in aqueous solutions like water or phosphate-buffered saline (PBS), which can lead to precipitation when diluting stock solutions.

Q3: How should I store M1 for optimal stability?



A3: Lyophilized M1 powder should be stored at room temperature and desiccated, where it is stable for up to 24 months. Once reconstituted in a solvent like DMSO, the stock solution should be stored at -20°C and is typically stable for up to two months.[5] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.

Q4: What is the established in vivo dosage of M1 for optic nerve regeneration studies in mice?

A4: In published studies on optic nerve crush models in mice, a dosage of 1 μ g of M1 administered via intravitreal injection has been shown to be effective in promoting axon regeneration.[2][6]

Troubleshooting Guide

This guide addresses common issues related to the solubility and stability of M1 in experimental settings.

Issue 1: Precipitation of M1 upon dilution of DMSO stock in aqueous buffer (e.g., PBS, cell culture media).

- Cause: This is a common phenomenon known as "solvent-shift" precipitation. M1 is highly soluble in DMSO but has poor solubility in aqueous solutions. When the DMSO concentration drops significantly upon dilution, the M1 can crash out of the solution.
- Solution:
 - Pre-warm aqueous media: Warming your cell culture medium or PBS to 37°C can help increase the solubility of M1 and reduce the risk of precipitation.
 - Rapid mixing: Ensure immediate and thorough mixing of the solution after adding the M1
 DMSO stock. This can be achieved by gentle vortexing or repeated inversion of the tube.
 - Stepwise dilution: Instead of a single large dilution, try a serial dilution approach. For example, first, dilute the high-concentration DMSO stock into a smaller volume of prewarmed media, mix well, and then add this intermediate dilution to the final volume.
 - Lower final DMSO concentration: Aim for the lowest possible final concentration of DMSO in your experiment that still maintains M1 solubility.



Issue 2: Inconsistent experimental results or loss of M1 activity.

- Cause: This could be due to the degradation of M1 in the stock solution or working solution.
- Solution:
 - Proper storage: Ensure that the DMSO stock solution is stored at -20°C and protected from light. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[5]
 - Freshly prepare working solutions: Prepare working dilutions of M1 fresh for each experiment from a frozen stock. Do not store M1 in aqueous buffers for extended periods.
 - Check for precipitation: Before each use, visually inspect the M1 solution for any signs of precipitation. If a precipitate is observed, try to redissolve it by gentle warming to 37°C and sonication.
 [7] If the precipitate does not dissolve, it is best to prepare a fresh solution.

Quantitative Data Summary

Property	Value	Source(s)
Molecular Weight	364.05 g/mol	
Molecular Formula	C14H10Cl4N2O	
Solubility in DMSO	Up to 100 mM	
Solubility in Ethanol	6 mg/mL	[3][5]
Storage (Lyophilized)	Room temperature, desiccated (stable for 24 months)	[5]
Storage (in DMSO)	-20°C (stable for up to 2 months)	[5]
In Vivo Dosage (Mouse)	1 μg via intravitreal injection	[2][6]
In Vitro Working Concentration	1-25 μM (effective range may vary by cell type)	[8]



Experimental Protocols Protocol 1: Preparation of M1 Stock and Working Solutions for Cell Culture

Materials:

- Lyophilized M1 powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes
- Sterile, pre-warmed (37°C) cell culture medium

Procedure:

- Reconstitution of Lyophilized M1:
 - Briefly centrifuge the vial of lyophilized M1 to ensure the powder is at the bottom.
 - Under sterile conditions, add the appropriate volume of anhydrous DMSO to the vial to achieve a high-concentration stock solution (e.g., 10-50 mM).
 - Gently vortex or pipette up and down to ensure the M1 is completely dissolved. Visually
 inspect for any undissolved particles.
- Aliquoting and Storage:
 - Aliquot the M1 stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
 - Store the aliquots at -20°C.
- Preparation of Working Solution:
 - Thaw a single aliquot of the M1 stock solution at room temperature.
 - Pre-warm the required volume of cell culture medium to 37°C.



- Perform a serial dilution of the M1 stock into the pre-warmed medium to achieve the desired final concentration. Ensure rapid and thorough mixing at each dilution step.
- Use the freshly prepared working solution immediately.

Protocol 2: Intravitreal Injection of M1 in Mice

Materials:

- M1 stock solution in DMSO
- Sterile Phosphate-Buffered Saline (PBS)
- Anesthesia (e.g., ketamine/xylazine)
- Topical proparacaine
- 33-gauge Hamilton syringe
- Dissecting microscope

Procedure:

- Preparation of M1 Injection Solution:
 - Thaw an aliquot of the M1 DMSO stock solution.
 - Dilute the M1 stock solution in sterile PBS to the final desired concentration for a 1 μg dose in the desired injection volume (typically 1-2 μL). Ensure the final DMSO concentration is low to minimize ocular toxicity.
 - Mix thoroughly by gentle vortexing. Keep the solution on ice until use.
- Animal Preparation:
 - Anesthetize the mouse using an appropriate method (e.g., intraperitoneal injection of ketamine/xylazine).



- Apply a drop of topical proparacaine to the cornea of the eye to be injected for local anesthesia.
- Intravitreal Injection:
 - Under a dissecting microscope, gently proptose the eye.
 - Using a 33-gauge Hamilton syringe, carefully puncture the sclera just behind the limbus, avoiding the lens.
 - \circ Slowly inject 1 μ L of the M1 solution into the vitreous humor.
 - Withdraw the needle carefully.
 - Apply a topical antibiotic ointment to the eye to prevent infection.
- · Post-Procedure Monitoring:
 - Monitor the animal until it has fully recovered from anesthesia.
 - Observe for any signs of adverse reactions at the injection site.

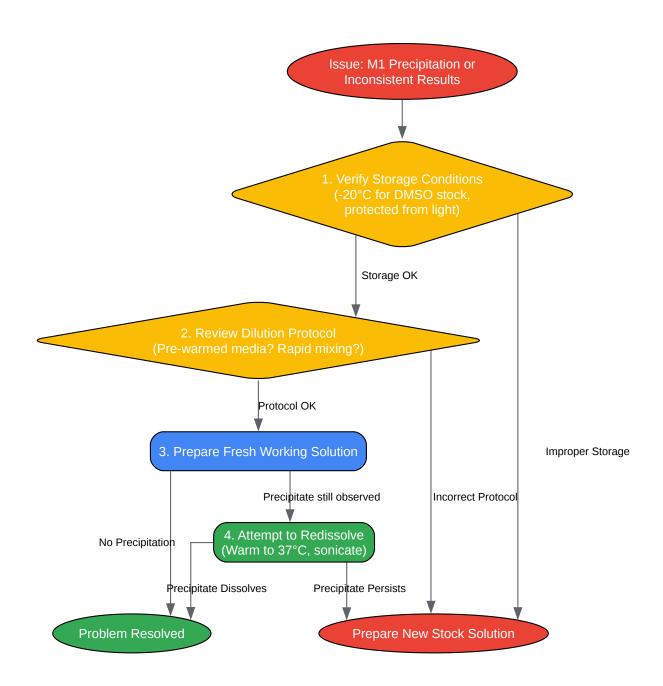
Visualizations



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Caption: Signaling pathway of M1 in promoting mitochondrial fusion and axon regeneration.





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Caption: Troubleshooting workflow for M1 solubility and stability issues.



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